molecular formula C12H3Cl7 B1596461 2,3,3',4',5,5',6-Heptachlorobiphenyl CAS No. 69782-91-8

2,3,3',4',5,5',6-Heptachlorobiphenyl

Cat. No.: B1596461
CAS No.: 69782-91-8
M. Wt: 395.3 g/mol
InChI Key: SSTJUBQGYXNFFP-UHFFFAOYSA-N
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Description

2,3,3’,4’,5,5’,6-Heptachlorobiphenyl is an organic compound belonging to the class of polychlorinated biphenyls (PCBs). These compounds are characterized by their high chlorine content and biphenyl structure, which consists of two benzene rings connected by a single bond. 2,3,3’,4’,5,5’,6-Heptachlorobiphenyl is known for its persistence in the environment and its potential to bioaccumulate in living organisms .

Scientific Research Applications

2,3,3’,4’,5,5’,6-Heptachlorobiphenyl has been extensively studied for its environmental impact and its role as a persistent organic pollutant. It is used in research to understand the mechanisms of bioaccumulation and biomagnification in food chains. Additionally, it serves as a model compound for studying the toxicological effects of PCBs on human health and the environment .

In the field of chemistry, 2,3,3’,4’,5,5’,6-Heptachlorobiphenyl is used to investigate the reactivity and stability of highly chlorinated biphenyls. In biology and medicine, it is studied for its endocrine-disrupting properties and its potential to interfere with hormone signaling pathways .

Mechanism of Action

Mode of Action

PCBs, including 2,3,3’,4’,5,5’,6-Heptachlorobiphenyl, interact with their targets by activating the expression of these genes . This interaction leads to changes in the metabolic processes within the cell.

Biochemical Pathways

It is known that pcbs can interfere with various cellular processes, including those involved in metabolism and signal transduction .

Pharmacokinetics

Like other pcbs, it is known to bioaccumulate in the environment and in animal tissues . This bioaccumulation can lead to long-term exposure and potential health effects.

Result of Action

The molecular and cellular effects of 2,3,3’,4’,5,5’,6-Heptachlorobiphenyl’s action are complex and can vary depending on the specific cell type and the level of exposure. Some potential effects include disruption of endocrine function and interference with neuronal differentiation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3’,4’,5,5’,6-Heptachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is conducted at elevated temperatures to ensure the substitution of hydrogen atoms with chlorine atoms on the biphenyl rings .

Industrial Production Methods

Industrial production of 2,3,3’,4’,5,5’,6-Heptachlorobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve the desired chlorination pattern. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,3,3’,4’,5,5’,6-Heptachlorobiphenyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 2,2’,3,3’,4,4’,5-Heptachlorobiphenyl
  • 2,2’,3,3’,4,5’,6-Heptachlorobiphenyl
  • 2,2’,3,4,4’,5,5’-Heptachlorobiphenyl

Uniqueness

2,3,3’,4’,5,5’,6-Heptachlorobiphenyl is unique due to its specific chlorination pattern, which influences its chemical reactivity and environmental persistence. Compared to other heptachlorobiphenyls, it has distinct physicochemical properties that affect its behavior in biological systems and its potential for bioaccumulation .

Properties

IUPAC Name

1,2,4,5-tetrachloro-3-(3,4,5-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl7/c13-5-1-4(2-6(14)10(5)17)9-11(18)7(15)3-8(16)12(9)19/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTJUBQGYXNFFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30867845
Record name 2,3,3',4',5,5',6-Heptachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30867845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69782-91-8
Record name 2,3,3′,4′,5,5′,6-Heptachlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69782-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,3',4',5,5',6-Heptachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069782918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3',4',5,5',6-Heptachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30867845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',4',5,5',6-HEPTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XY18R3075
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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